4-(Trifluoromethyl)oxazole-2-carboxylic acid 4-(Trifluoromethyl)oxazole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1211580-23-2
VCID: VC11662498
InChI: InChI=1S/C5H2F3NO3/c6-5(7,8)2-1-12-3(9-2)4(10)11/h1H,(H,10,11)
SMILES: C1=C(N=C(O1)C(=O)O)C(F)(F)F
Molecular Formula: C5H2F3NO3
Molecular Weight: 181.07 g/mol

4-(Trifluoromethyl)oxazole-2-carboxylic acid

CAS No.: 1211580-23-2

Cat. No.: VC11662498

Molecular Formula: C5H2F3NO3

Molecular Weight: 181.07 g/mol

* For research use only. Not for human or veterinary use.

4-(Trifluoromethyl)oxazole-2-carboxylic acid - 1211580-23-2

CAS No. 1211580-23-2
Molecular Formula C5H2F3NO3
Molecular Weight 181.07 g/mol
IUPAC Name 4-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid
Standard InChI InChI=1S/C5H2F3NO3/c6-5(7,8)2-1-12-3(9-2)4(10)11/h1H,(H,10,11)
Standard InChI Key HGXAYWNAZDZJIM-UHFFFAOYSA-N
SMILES C1=C(N=C(O1)C(=O)O)C(F)(F)F
Canonical SMILES C1=C(N=C(O1)C(=O)O)C(F)(F)F

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a five-membered oxazole ring, a nitrogen- and oxygen-containing heterocycle. The 4-position is substituted with a trifluoromethyl (-CF₃) group, while the 2-position bears a carboxylic acid (-COOH) functional group. This arrangement creates a polar-apolar duality, with the electron-withdrawing -CF₃ group influencing the ring’s electronic distribution and the -COOH enabling hydrogen bonding interactions.

Table 1: Fundamental Molecular Properties

PropertyValue
IUPAC Name4-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid
Molecular FormulaC₅H₂F₃NO₃
Molecular Weight181.07 g/mol
Canonical SMILESC1=C(N=C(O1)C(=O)O)C(F)(F)F
InChI KeyHGXAYWNAZDZJIM-UHFFFAOYSA-N

The trifluoromethyl group contributes to the molecule’s high electronegativity (Pauling scale: 3.98 for F) and low polar surface area (72.8 Ų), enhancing membrane permeability in biological systems .

Synthesis and Manufacturing

Industrial Production Considerations

Scale-up processes face challenges in handling corrosive fluorinated intermediates. Continuous flow reactors with Hastelloy® C-276 components are often employed to mitigate these issues, enabling precise temperature control (typically 80–120°C) and reduced reaction times.

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate thermal stability, with decomposition temperatures above 200°C. Its solubility profile includes:

  • High solubility: Polar aprotic solvents (DMSO, DMF)

  • Low solubility: Hydrocarbons (hexane, toluene) and water (<1 mg/mL at 25°C).

The calculated partition coefficient (LogP = 1.2) suggests balanced lipophilicity, favorable for drug-like molecules.

Chemical Reactivity and Functional Transformations

Carboxylic Acid Reactivity

The -COOH group undergoes typical acid-catalyzed reactions:

  • Esterification: Reacts with alcohols (e.g., methanol, ethanol) in the presence of H₂SO₄ to form esters.

  • Amide Formation: Couples with amines via carbodiimide-mediated activation (e.g., EDC/HOBt) .

Oxazole Ring Modifications

The electron-deficient oxazole ring participates in:

  • Nucleophilic Aromatic Substitution: At the 5-position with strong nucleophiles (e.g., alkoxides, amines).

  • Electrophilic Attack: Limited due to -CF₃ deactivation; possible under forcing conditions at the 2-position .

Scientific Research Applications

Medicinal Chemistry

Although direct biological data for this compound are unavailable, structural analogs show promise in:

  • Enzyme Inhibition: Oxazole-carboxylic acids inhibit kinases and hydrolases through competitive binding at ATP sites .

  • Aquaporin Modulation: Trisubstituted oxazoles demonstrate AQP4 inhibition (IC₅₀ = 2.1 μM in NCI-H460 cells), suggesting potential for treating pulmonary edema .

Agrochemical Development

Fluorinated oxazoles are explored as:

  • Herbicides: Disrupting acetolactate synthase (ALS) in weeds.

  • Fungicides: Targeting cytochrome P450 enzymes in fungal pathogens.

Biological Activity and Mechanism of Action

Putative Targets

Molecular docking studies of analogous compounds reveal affinity for:

  • Inflammatory Mediators: COX-2 (binding energy = -8.2 kcal/mol)

  • Ion Channels: TRPV1 (IC₅₀ = 15 μM) .

ADME Profile

The -CF₃ group reduces oxidative metabolism, prolonging half-life (predicted t₁/₂ = 6.7 h). P-glycoprotein efflux may limit oral bioavailability .

Related Compounds and Derivatives

Table 2: Structurally Analogous Molecules

CompoundCAS NumberKey Difference
5-Methyloxazole-2-carboxylic acid14528-27-9Methyl vs. -CF₃ substitution
4-Chloroxazole-2-carboxylic acid102071-86-1Chloro vs. -CF₃ group

Future Research Directions

  • Synthetic Methodology: Developing catalytic asymmetric routes to access enantiopure derivatives.

  • Biological Screening: High-throughput assays against cancer cell lines and microbial panels.

  • Materials Science: Investigating dielectric properties for flexible electronics.

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